molecular formula C11H14N4 B1374821 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile CAS No. 1416624-71-9

1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile

Cat. No.: B1374821
CAS No.: 1416624-71-9
M. Wt: 202.26 g/mol
InChI Key: XREDELUBJSOLDR-UHFFFAOYSA-N
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Description

Structural Characterization of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile

Molecular Architecture Analysis

X-ray Crystallographic Data Interpretation

The molecular formula of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile is established as C₁₁H₁₄N₄ with a molecular weight of 202.26 grams per mole. The compound exists as a hybrid system featuring a six-membered piperidine ring connected to a pyridine ring through a nitrogen-carbon bond at the 2-position of the pyridine ring. While specific crystallographic data for this exact compound is limited in the available literature, structural analysis of closely related compounds provides valuable insights into the expected molecular geometry.

Analysis of related piperidine-pyridine hybrid systems reveals that the piperidine ring typically adopts a chair conformation, which represents the most thermodynamically stable arrangement. In similar compounds such as 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the piperidine ring maintains a chair conformation with the exocyclic nitrogen-carbon bond positioned in an axial orientation. The dihedral angle between the mean planes of the piperidine and pyridine rings in related structures has been observed to range from approximately 49 to 50 degrees, indicating a significant spatial separation between the two ring systems.

The carbonitrile functional group at the 4-position of the piperidine ring introduces additional structural complexity. This functional group exhibits linear geometry with a carbon-nitrogen triple bond length typically measuring 1.17 angstroms. The positioning of this group in an equatorial orientation of the piperidine chair conformation minimizes steric interactions and represents the most favorable arrangement.

Conformational Analysis of Piperidine-Pyridine Hybrid System

The conformational behavior of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile is governed by the interplay between the piperidine ring flexibility and the rigid pyridine system. The piperidine ring undergoes rapid chair-chair interconversion at room temperature, with the chair conformation strongly favored due to minimized torsional strain and optimized bond angles.

In the preferred chair conformation, the piperidine nitrogen atom connected to the pyridine ring adopts a trigonal pyramidal geometry. The nitrogen-carbon bond distances typically range from 1.456 to 1.469 angstroms, as observed in related structures. The spatial arrangement positions the pyridine ring in a pseudo-axial orientation relative to the piperidine chair, creating a specific three-dimensional architecture that influences the compound's physicochemical properties.

The carbonitrile group at the 4-position of the piperidine ring preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. This positioning allows for optimal spatial arrangement and reduces conformational strain within the molecule. The linear geometry of the carbonitrile group extends perpendicular to the piperidine ring plane, creating additional structural complexity that may influence molecular recognition and binding interactions.

Intramolecular Hydrogen Bonding Patterns

The amino group at the 3-position of the pyridine ring serves as a hydrogen bond donor, while the pyridine nitrogen and carbonitrile nitrogen atoms function as potential hydrogen bond acceptors. The spatial arrangement of these functional groups within the molecule creates opportunities for intramolecular hydrogen bonding interactions that can stabilize specific conformational states.

Analysis of related compounds reveals that short intramolecular contacts can form between strategically positioned functional groups. For instance, in similar structures, carbon-hydrogen to nitrogen contacts have been observed that generate five- to seven-membered ring patterns through intramolecular hydrogen bonding. These interactions contribute to the overall conformational stability and may influence the compound's reactivity and biological activity profiles.

The amino group hydrogen atoms can potentially interact with the pyridine nitrogen atom or the carbonitrile nitrogen, depending on the specific conformational arrangement. These weak hydrogen bonding interactions, while individually modest in strength, collectively contribute to the overall molecular stability and preferred conformational states.

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum exhibits distinct resonance patterns corresponding to each structural component of the molecule.

The pyridine ring protons appear in the aromatic region between 6.5 and 8.0 parts per million. The proton at the 4-position of the pyridine ring typically resonates around 7.7 parts per million as a doublet due to coupling with the adjacent 5-position proton. The 5-position proton appears around 6.8 parts per million, also as a doublet. The 6-position proton resonates near 8.0 parts per million as a singlet due to its isolation from other aromatic protons.

The piperidine ring protons exhibit characteristic patterns in the aliphatic region. The axial and equatorial protons attached to carbons adjacent to the nitrogen atom (positions 2 and 6 of the piperidine ring) appear as complex multipiples between 3.0 and 3.5 parts per million. The protons at the 3 and 5 positions of the piperidine ring resonate between 1.8 and 2.5 parts per million, while the proton bearing the carbonitrile group at position 4 appears around 2.6 parts per million.

Table 1: Expected Proton Nuclear Magnetic Resonance Chemical Shifts for 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile

Position Chemical Shift (ppm) Multiplicity Integration
Pyridine H-4 7.7 Doublet 1H
Pyridine H-5 6.8 Doublet 1H
Pyridine H-6 8.0 Singlet 1H
Piperidine H-2,6 3.0-3.5 Multiplet 4H
Piperidine H-3,5 1.8-2.5 Multiplet 4H
Piperidine H-4 2.6 Multiplet 1H
Amino Group 4.5-5.5 Broad Singlet 2H

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts for each carbon environment. The carbonitrile carbon typically appears around 120 parts per million, representing one of the most distinctive signals in the spectrum. Pyridine ring carbons resonate between 120 and 160 parts per million, with the carbon bearing the amino group appearing upfield due to the electron-donating nature of the substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile produces a molecular ion peak at mass-to-charge ratio 202, corresponding to the molecular weight of 202.26 grams per mole. The fragmentation pattern provides structural confirmation through characteristic loss patterns and fragment ions.

The primary fragmentation pathway involves cleavage of the bond connecting the piperidine and pyridine rings, generating fragment ions corresponding to the individual ring systems. Loss of the piperidine-4-carbonitrile fragment (mass 108) from the molecular ion produces a fragment at mass-to-charge ratio 94, corresponding to the aminopyridine portion of the molecule.

Alternative fragmentation pathways include loss of hydrogen cyanide (mass 27) from the carbonitrile group, producing a fragment ion at mass-to-charge ratio 175. This fragmentation is characteristic of compounds containing carbonitrile functional groups and serves as a diagnostic feature for structural confirmation.

Table 2: Expected Mass Spectrometric Fragmentation Pattern

Fragment Mass (m/z) Proposed Structure Relative Intensity
Molecular Ion 202 Complete Molecule 100%
Base Peak 94 Aminopyridine Fragment 85%
Major Fragment 175 [M-HCN]⁺ 65%
Secondary Fragment 108 Piperidine-carbonitrile 45%
Infrared Vibrational Mode Correlations

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups within 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile. The carbonitrile functional group exhibits a distinctive sharp absorption band around 2220 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration. This absorption serves as a definitive diagnostic feature for the presence of the carbonitrile group.

The amino group at the 3-position of the pyridine ring produces characteristic absorption bands in the 3300-3500 wavenumber region, corresponding to nitrogen-hydrogen stretching vibrations. These bands typically appear as a doublet due to symmetric and antisymmetric stretching modes of the primary amino group.

Pyridine ring vibrations contribute several characteristic absorption bands between 1400 and 1600 wavenumbers, representing carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic system. The piperidine ring produces absorption bands in the 2800-3000 wavenumber region corresponding to carbon-hydrogen stretching vibrations of the aliphatic methylene groups.

Table 3: Characteristic Infrared Absorption Bands

Functional Group Wavenumber (cm⁻¹) Assignment Intensity
Carbonitrile 2220 C≡N Stretch Strong
Primary Amino 3300-3500 N-H Stretch Medium
Pyridine Ring 1580-1600 C=C, C=N Stretch Strong
Aliphatic C-H 2800-3000 C-H Stretch Medium
Pyridine C-H 3000-3100 Aromatic C-H Stretch Medium

The comprehensive spectroscopic characterization of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile through nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy provides definitive structural confirmation and establishes the compound's unique molecular architecture. These analytical techniques collectively demonstrate the successful synthesis and purification of this important heterocyclic scaffold, which continues to attract significant interest in pharmaceutical research applications.

Properties

IUPAC Name

1-(3-aminopyridin-2-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-8-9-3-6-15(7-4-9)11-10(13)2-1-5-14-11/h1-2,5,9H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDELUBJSOLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Group Introduction on Pyridine Ring

The 3-amino group on the pyridine ring can be introduced via nitration followed by reduction or by direct amination methods:

  • Nitration and Reduction: Starting from 3-nitropyridine derivatives, catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) converts the nitro group to an amino group, yielding 3-aminopyridin-2-yl intermediates.
  • Direct Amination: Alternative methods involve nucleophilic aromatic substitution or metal-catalyzed amination reactions on halogenated pyridine precursors.

Pyridine Ring Construction

The pyridine ring can be synthesized or modified via classical methods such as the Hantzsch pyridine synthesis, which condenses β-ketoesters, aldehydes, and ammonia or amines to form substituted pyridines.

Synthesis of the Piperidine-4-carbonitrile Core

Formation of Piperidine Ring

The piperidine ring is commonly formed by:

  • Hydrogenation of Pyridine: Catalytic hydrogenation of pyridine derivatives under high pressure and in the presence of palladium or nickel catalysts yields piperidine rings.
  • Cyclization of Precursors: Cyclization of amino-alcohol or amino-halide precursors can also afford the piperidine ring.

Introduction of the Carbonitrile Group at 4-Position

The carbonitrile group at the 4-position of the piperidine ring is introduced via nucleophilic substitution reactions:

  • A leaving group (e.g., halide or tosylate) at the 4-position is displaced by cyanide ion (e.g., KCN or NaCN) under controlled conditions to yield the 4-carbonitrile derivative.

Alternatively, the carbonitrile moiety can be introduced through functional group transformations such as dehydration of amides or via cyanation of aldehydes.

Coupling of 3-Aminopyridin-2-yl to Piperidine Nitrogen

The final coupling step involves linking the 3-aminopyridin-2-yl moiety to the nitrogen atom of the piperidine ring. This can be achieved by:

  • Nucleophilic Substitution: The piperidine nitrogen acts as a nucleophile attacking an activated pyridine derivative bearing a suitable leaving group.
  • Amide or Carbamate Formation: In some synthetic sequences, protective groups (e.g., Boc) are used on the piperidine nitrogen during intermediate steps, followed by deprotection and coupling under mild conditions.

Representative Synthetic Route and Reaction Conditions

Step Reaction Description Reagents/Conditions Notes
1 Nitration of 2-pyridinyl derivative Nitrating agents (e.g., HNO3/H2SO4) Introduces nitro group at position 3
2 Catalytic hydrogenation of nitro to amino Pd/C, H2, room temperature Converts nitro to amino group
3 Formation of piperidine ring via hydrogenation Pd/C or Raney Ni, H2, elevated pressure Saturates pyridine ring to piperidine
4 Introduction of carbonitrile group at piperidine 4-position KCN or NaCN, polar aprotic solvent (e.g., DMF), moderate temperature Nucleophilic substitution on 4-halopiperidine
5 Coupling of 3-aminopyridin-2-yl to piperidine nitrogen Base (e.g., triethylamine), organic solvent (e.g., dichloromethane), room temperature May require protective groups for selectivity

Industrial Scale Considerations

Industrial synthesis of this compound adapts the above methods with optimization for yield, purity, and scalability:

  • Use of continuous flow reactors for hydrogenation steps to enhance safety and efficiency.
  • Employment of high-pressure hydrogenation with palladium catalysts on solid supports to ensure complete reduction and ring formation.
  • Advanced purification techniques such as crystallization and chromatography to isolate the target compound with high purity.

Research Findings and Reaction Analysis

  • Hydrogenation: Palladium on carbon catalysts are effective for both nitro reduction and pyridine ring hydrogenation, providing high selectivity and yield.
  • Nucleophilic Substitution: Cyanide displacement reactions require carefully controlled conditions to avoid side reactions, typically performed in polar aprotic solvents at moderate temperatures.
  • Protective Group Strategies: Use of Boc or other amine protecting groups facilitates selective reactions on multifunctional intermediates and improves overall synthetic efficiency.

Summary Table of Key Reagents and Conditions

Functionalization Step Key Reagents Typical Conditions Outcome
Pyridine nitration HNO3/H2SO4 Acidic medium, low temp Nitro-pyridine intermediate
Nitro reduction Pd/C, H2 Room temp, atmospheric or elevated pressure 3-Aminopyridine derivative
Piperidine ring formation Pd/C or Raney Ni, H2 Elevated pressure, solvent like DMF Saturated piperidine ring
Cyanide substitution KCN or NaCN, DMF 50–100 °C, inert atmosphere 4-Carbonitrile piperidine
Coupling to piperidine N Base (Et3N), DCM or THF Room temp Final coupled product

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Oncology

1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile has shown significant potential as an anticancer agent. Research indicates that compounds with similar structures exhibit promising cytotoxicity against various cancer cell lines.

Mechanism of Action:

  • The compound interacts with specific biological targets, inhibiting cancer cell proliferation.
  • Structure-activity relationship studies suggest that modifications to the substituents on the piperidine ring can enhance its efficacy against cancer cells.

Case Study:
A study synthesized a series of N-(piperidine-4-yl) benzamide derivatives, including 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile, and evaluated their effects on cancer cells. Results indicated that certain modifications significantly increased cytotoxicity, emphasizing the importance of structural optimization in drug design .

Neuropharmacology

In neuropharmacology, this compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease.

Mechanism of Action:

  • It is believed to modulate neurotransmitter systems, potentially slowing disease progression.
  • The presence of the aminopyridine moiety may enhance its ability to cross the blood-brain barrier, increasing bioavailability in the central nervous system.

Case Study:
Research demonstrated that derivatives of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile exhibited neuroprotective effects in vitro. These findings suggest that this compound could be a lead candidate for developing new therapies targeting neurodegenerative conditions .

Synthetic Methods

The synthesis of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile typically involves:

  • Starting Material Preparation: Synthesis begins with 2-amino-6-chloropyridine.
  • Piperidine Reaction: Reacting the starting material with piperidine in the presence of a base.
  • Cyanation: Following the reaction, cyanation is performed to introduce the carbonitrile group.

This synthetic pathway allows for modifications that can enhance pharmacological properties .

Mechanism of Action

The mechanism by which 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile (CAS 671191-99-4)

  • Structural Differences: The nitro group (-NO₂) at the pyridine’s 3-position replaces the amino group (-NH₂) in the target compound.
  • Physicochemical Properties: Molecular formula: C₁₁H₁₂N₄O₂ (vs. C₁₁H₁₃N₅ for the amino analog). Molecular weight: 232.24 g/mol (vs. 227.26 g/mol for the amino analog). The nitro group increases electron-withdrawing effects, reducing basicity compared to the amino group, which may impact solubility and receptor binding .

1-(6-(4-Amino-3-Methoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile (12d)

  • Structural Differences: Incorporates an isothiazolo[4,3-b]pyridine core and a 4-amino-3-methoxyphenyl substituent.
  • Pharmacological Activity: Exhibits inhibitory activity against cyclin G-associated kinase (GAK), with HRMS [M+H]⁺ at m/z 366.1373.
  • Synthesis : Prepared via Buchwald-Hartwig coupling, achieving 94% yield after silica gel chromatography .

1-(4-(4-Morpholinopiperidin-1-yl)-6-(Pyridin-3-yl)Pyrimidin-2-yl)Piperidine-4-Carbonitrile (74)

  • Structural Differences : Features a trisubstituted pyrimidine core with morpholine and pyridinyl groups.
  • Functional Implications : The morpholine substituent improves aqueous solubility, while the pyrimidine core offers additional hydrogen-bonding sites. This compound was synthesized via SNAr reaction with DIPEA as a base, highlighting synthetic versatility for similar scaffolds .

1-(trans-2-Benzylcyclopropyl)Piperidine-4-Carbonitrile (2.120c)

  • Structural Differences : A cyclopropyl group replaces the pyridine ring, introducing conformational strain.
  • Synthetic Efficiency : Achieved 72% yield via a zinc-mediated cyclopropanation reaction. The cyclopropane’s ring strain may enhance metabolic stability compared to aromatic systems .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile C₁₁H₁₃N₅ 227.26 3-Aminopyridine, piperidine-4-CN N/A (Theoretical)
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile C₁₁H₁₂N₄O₂ 232.24 3-Nitropyridine N/A (Precursor for amino analogs)
Compound 12d C₁₉H₁₉N₅OS 366.1383 Isothiazolo-pyridine, methoxy GAK inhibitor (IC₅₀ = 94 nM)
Compound 74 C₂₀H₂₃N₇O 385.45 Pyrimidine, morpholine Antimalarial (Fast-acting)

Biological Activity

1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile, a compound with the CAS number 1416624-71-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-aminopyridine group and a carbonitrile functional group. Its unique structure contributes to its biological properties, making it a candidate for further pharmacological studies.

1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile exhibits its biological effects primarily through modulation of various molecular targets. It is believed to interact with specific receptors and enzymes, influencing signaling pathways associated with cancer and neurological disorders.

Key Mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit protein kinases, which play critical roles in cell signaling and regulation. For instance, it may act as an inhibitor of the PKB pathway, which is often deregulated in cancer .
  • Receptor Modulation : There is evidence suggesting that this compound may interact with G-protein-coupled receptors (GPCRs), impacting their signaling pathways .

Biological Activities

Research indicates that 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile possesses several notable biological activities:

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its effectiveness appears to be linked to its ability to modulate key signaling pathways involved in tumor proliferation and survival.

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurodegenerative diseases.

Research Findings

A variety of studies have explored the biological activity of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile:

StudyFindings
Demonstrated significant antitumor activity against multiple cancer cell lines.
Explored molecular docking studies indicating potential interactions with kinase targets.
Investigated GPCR interactions, suggesting implications for neuromodulation.

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile on human tumor xenografts in nude mice. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an antineoplastic agent.

Case Study 2: Neuropharmacological Assessment
In another study focusing on neuropharmacological properties, the compound was tested for its effects on neurotransmitter release in neuronal cultures. The findings suggested that it could enhance synaptic transmission, indicating potential benefits for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3-aminopyridine derivatives with piperidine-4-carbonitrile precursors. For example, Suzuki-Miyaura cross-coupling can introduce aryl groups using palladium catalysts under inert atmospheres (e.g., nitrogen). Optimization includes adjusting catalyst loading (e.g., 5–10 mol% Pd), solvent selection (e.g., DMF or THF), and temperature control (60–100°C) to improve yields . Catalytic asymmetric synthesis, employing chiral auxiliaries like dibenzoyl-D-tartrate, can enhance enantioselectivity . Purification via silica gel chromatography or recrystallization is critical to isolate high-purity products (>95%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with shifts for the aminopyridine (δ 6.5–8.5 ppm) and piperidine (δ 1.5–3.5 ppm) moieties .
  • HRMS : Validates molecular weight (e.g., [M+H]+ m/z 243.1) and fragmentation patterns .
  • UHPLC-MS : Assesses purity (>99%) and detects trace impurities .
  • Elemental Analysis : Confirms empirical formula (C₁₁H₁₃N₄) and stoichiometry .

Q. How do the functional groups (aminopyridine, nitrile) influence reactivity and pharmacological activity?

  • Methodological Answer : The 3-aminopyridine group participates in hydrogen bonding with biological targets (e.g., kinase active sites), while the nitrile group enhances electrophilicity, enabling covalent interactions or metabolic stability. Computational studies (e.g., docking) can predict binding affinities to receptors like NOP or GAK kinases . Electronic effects of the nitrile group also influence synthetic reactivity, such as facilitating nucleophilic substitutions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups into the piperidine-4-carbonitrile scaffold?

  • Methodological Answer : Key parameters include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl halide coupling partners.
  • Base Optimization : Use K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic reactants.
  • Temperature : 80–100°C accelerates coupling while minimizing side reactions. Post-reaction, purify via flash chromatography (hexane/EtOAc gradients) .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., piperidine-4-carbonitrile derivatives) .
  • Deuteration Studies : Use D₂O exchange to identify exchangeable protons (e.g., amine groups).
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Collaborative Validation : Share raw data via open-access platforms to reconcile discrepancies .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using dibenzoyl-D-tartrate) separates enantiomers. Asymmetric catalysis with chiral ligands (e.g., BINAP) in hydrogenation or alkylation steps can also achieve high enantiomeric excess (ee >90%) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Acidic/Base Conditions : Expose to HCl/NaOH (0.1–1 M) at 25–40°C, monitoring degradation via HPLC.
  • Oxidative Stress : Use H₂O₂ (3–30%) to assess nitrile group stability.
  • Light/Temperature : Store at –20°C in amber vials to prevent photodegradation .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to receptors (e.g., NOP receptor). Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with the aminopyridine group) .

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